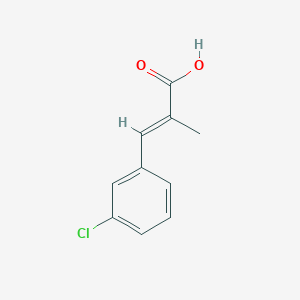

3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Environmental Impact and Biodegradation

Chlorophenols, including compounds related to (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid, have been extensively studied for their environmental impact, particularly in aquatic environments. They are known to exert moderate to significant toxic effects on mammalian and aquatic life, with certain chlorophenols demonstrating considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can vary, being low in the presence of adapted microflora capable of biodegrading them, but moderate to high under less favorable conditions. Bioaccumulation is generally expected to be low, although these compounds have a strong organoleptic effect on aquatic life (Krijgsheld & Gen, 1986).

Pharmacological Effects and Applications

Recent research highlights the broad pharmacological potential of chlorogenic acid (CGA), a compound structurally related to (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid, underscoring its antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. CGA is abundant in natural sources like green coffee extracts and tea and has been found to modulate lipid and glucose metabolism, offering therapeutic prospects for managing conditions such as cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and potential as a natural food additive to replace synthetic antibiotics have also been emphasized, indicating a wide range of applications beyond environmental considerations (Naveed et al., 2018).

Biodegradation of Herbicides

The environmental behavior and microbial biodegradation of herbicides based on 2,4-D, closely related to the chemical family of (E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid, have been reviewed, with a focus on the role of microorganisms in their degradation. These studies are crucial for understanding how to mitigate the environmental impacts of such compounds, highlighting the importance of microbial processes in detoxifying areas contaminated with herbicides (Magnoli et al., 2020).

Trends in Toxicity Studies

The global trends and gaps in studies on the toxicity of chlorinated compounds, such as 2,4-D, reveal a rapid advancement in research focused on toxicology and mutagenicity. This body of work provides critical insights into the specific characteristics of toxicity, guiding future research efforts and potentially informing regulatory and safety guidelines for the use of such compounds in agriculture and other industries (Zuanazzi et al., 2020).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which share some structural similarities, are known to interact with their targets, leading to changes in cellular processes . These changes can result in a variety of biological activities, as mentioned above .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .

Pharmacokinetics

A study on the pharmacokinetics of tolfenamic acid, a similar compound, showed good oral absorption and bioavailability . The metabolism was qualitatively and quantitatively very similar to previous observations in healthy volunteers .

Result of Action

Indole derivatives, which are structurally similar, have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGZPQKRDHNWQS-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2920225.png)

![7-[(E)-but-2-enyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2920234.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-({5-[2-(4-methoxyphenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2920235.png)

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2920239.png)

![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)

![[(2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2920241.png)

![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)

![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B2920246.png)

![4H-furo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2920247.png)